

Technical Guide: 3-Ethoxyphthalide (CAS: 16824-02-5)

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Compound of Interest

Compound Name: *Phthalide, 3-ethoxy-*

Cat. No.: *B091737*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxyphthalide, identified by the CAS number 16824-02-5, is a chemical intermediate with significance in the synthesis of various 3-substituted phthalides.^{[1][2]} Phthalides, as a class of compounds, are recognized for their presence in a variety of biologically active natural products and pharmaceuticals. This guide provides a comprehensive overview of 3-ethoxyphthalide, including its chemical identity, synthesis, and its role as a precursor in organic synthesis. While the biological activities of many 3-substituted phthalides are well-documented, 3-ethoxyphthalide is primarily recognized for its utility as a stable and reactive intermediate in the elaboration of the phthalide core structure.

Chemical Identification and Properties

A summary of the key identifiers and physicochemical properties for 3-ethoxyphthalide is provided in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| CAS Number | 16824-02-5 | [1][2] |
| IUPAC Name | 3-ethoxy-1(3H)-isobenzofuranone | [1][2] |
| Synonyms | 3-Ethoxyphthalide | [1] |
| Molecular Formula | C ₁₀ H ₁₀ O ₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol | |

Synthesis of 3-Ethoxyphthalide

3-Ethoxyphthalide can be synthesized from 3-hydroxyphthalide, which in turn is prepared from the hydrolysis of 3-bromophthalide.

Experimental Protocol: Synthesis of 3-Hydroxyphthalide from 3-Bromophthalide

This procedure is adapted from a method for the synthesis of 3-arylphthalides which involves the formation of 3-hydroxyphthalide as an intermediate.[3]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromophthalide (1 equivalent) in distilled water.
- **Hydrolysis:** Add potassium hydroxide (85%, 1.3 equivalents) to the solution.
- **Reflux:** Heat the reaction mixture to reflux and stir for 2 hours.

- **Work-up:** Cool the reaction to room temperature and neutralize with potassium bisulfate (KHSO_4).
- **Extraction:** Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure to yield crude 3-hydroxyphthalide.
- **Purification:** Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure 3-hydroxyphthalide.

Experimental Protocol: Synthesis of 3-Ethoxyphthalide from 3-Hydroxyphthalide

This is a proposed protocol based on the known reactivity of 3-hydroxyphthalides with alcohols under acidic conditions.

- **Reaction Setup:** In a round-bottom flask, dissolve 3-hydroxyphthalide (1 equivalent) in an excess of absolute ethanol.
- **Acid Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
- **Reaction:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the disappearance of the starting material.
- **Neutralization:** Upon completion, neutralize the reaction mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
- **Drying and Concentration:** Dry the combined organic extracts over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure to obtain crude 3-ethoxyphthalide.

- Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

The NIST Chemistry WebBook provides the infrared (IR) spectrum for 3-ethoxyphthalide, which is a key piece of data for its characterization.[1]

Infrared (IR) Spectrum: The spectrum displays characteristic C-O stretching frequencies for the ether and lactone functional groups.

While detailed NMR data is not readily available in the searched literature, the expected ^1H NMR spectrum would show characteristic signals for the ethoxy group (a triplet and a quartet) and the protons on the phthalide ring system.

Utility in Organic Synthesis

3-Ethoxyphthalide serves as a valuable and stable intermediate for the synthesis of other 3-substituted phthalides. Its ethoxy group can act as a leaving group in the presence of a suitable nucleophile, allowing for the introduction of various substituents at the 3-position of the phthalide core.

Experimental Protocol: Condensation of 3-Ethoxyphthalide with Diethyl Malonate

This reaction is a key step in a multi-step synthesis of 3-substituted phthalides.

- **Carbanion Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Add diethyl malonate dropwise to the stirred solution at room temperature to form the corresponding carbanion.
- **Nucleophilic Substitution:** Add a solution of 3-ethoxyphthalide in absolute ethanol dropwise to the carbanion solution.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

- Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the resulting product by column chromatography on silica gel.

Biological Activity

The current body of scientific literature does not contain specific studies on the biological activity or pharmacological properties of 3-ethoxyphthalide itself. Its primary role appears to be that of a synthetic intermediate. However, the broader class of 3-substituted phthalides, which can be synthesized from 3-ethoxyphthalide, exhibits a wide range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.

Visualizations

Synthesis and Reactivity of 3-Ethoxyphthalide

Caption: Synthetic pathway to 3-ethoxyphthalide and its subsequent use.

Logical Workflow for Utilizing 3-Ethoxyphthalide

Caption: Workflow from precursor to potential drug discovery.

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References

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